Cas no 2171276-62-1 ((2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid)

(2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid
- (2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid
- 2171276-62-1
- EN300-1491819
-
- インチ: 1S/C25H30N2O6/c28-22(24(30)31)15-27-23(29)13-3-1-2-8-14-26-25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22,28H,1-3,8,13-16H2,(H,26,32)(H,27,29)(H,30,31)/t22-/m0/s1
- InChIKey: YYHABZBAOQUNRT-QFIPXVFZSA-N
- SMILES: O(C(NCCCCCCC(NC[C@@H](C(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 454.21038668g/mol
- 同位素质量: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 13
- 複雑さ: 635
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- XLogP3: 2.9
(2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491819-2.5g |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1491819-100mg |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491819-0.5g |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1491819-0.1g |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491819-500mg |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491819-250mg |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491819-2500mg |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491819-50mg |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491819-1.0g |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1491819-1000mg |
(2S)-3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-hydroxypropanoic acid |
2171276-62-1 | 1000mg |
$3368.0 | 2023-09-28 |
(2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
(2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acidに関する追加情報
Introduction to (2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic Acid (CAS No. 2171276-62-1)
(2S-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2171276-62-1, represents a fusion of advanced synthetic methodologies and molecular design principles, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a chiral center at the 2S position, which contributes to its stereochemical diversity and influences its interactions with biological targets. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility as a building block in peptide synthesis and drug development. Additionally, the amido and hydroxy functionalities provide multiple sites for chemical modification, enabling the creation of derivatives with tailored properties.
In recent years, there has been a growing emphasis on the development of novel therapeutic agents that leverage the advantages of chiral molecules. The enantiomerically pure form of (2S-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid) has shown promise in preclinical studies as a potential intermediate in the synthesis of protease inhibitors and other enzyme-targeted drugs. The Fmoc moiety, in particular, is widely recognized for its stability and compatibility with solid-phase peptide synthesis (SPPS), making it an invaluable tool for medicinal chemists.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for neurological disorders. Studies have indicated that structurally related compounds can modulate the activity of neurotransmitter receptors and ion channels, which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The unique combination of functional groups in (2S-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid) suggests that it may exhibit similar effects while offering improved pharmacokinetic profiles.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and enantioselectivity. Advanced techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been employed to construct the complex framework efficiently. These methodologies not only highlight the ingenuity of modern synthetic strategies but also underscore the importance of precision in molecular construction.
Evidence from ongoing research suggests that derivatives of (2S-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid) may have applications beyond traditional pharmaceuticals. For instance, their ability to interact with specific biological targets makes them candidates for use in diagnostic imaging agents and biomarker discovery tools. Furthermore, their structural complexity could be exploited to develop novel materials with unique properties, such as liquid crystals or polymers with enhanced mechanical strength.
The regulatory landscape for such compounds is also evolving, with increasing focus on ensuring safety and efficacy through rigorous testing protocols. The development of (2S-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid) as a lead compound underscores the need for comprehensive characterization studies, including spectroscopic analysis, X-ray crystallography, and computational modeling. These efforts are crucial for understanding its behavior at both molecular and macroscopic levels.
In conclusion, (2S-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid (CAS No. 2171276-62-1)) exemplifies the intersection of innovation and precision in modern chemical research. Its potential applications in drug development, material science, and diagnostics highlight its significance as a versatile molecular entity. As research continues to uncover new possibilities for this compound, it is likely to remain at the forefront of scientific inquiry for years to come.
2171276-62-1 ((2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid) Related Products
- 901234-27-3(2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)
- 2680612-55-7(1-Acetyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid)
- 1428532-95-9((2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride)
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 1806739-50-3(4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)
- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)
- 2870706-97-9(4-Ethyl-3-ethynyl-1H-pyrazole)
- 1003711-92-9(4-iodo-3-nitropyridine)




